6-Fluoro-1-hydrazinylisoquinoline
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Overview
Description
6-Fluoro-1-hydrazinylisoquinoline is a fluorinated isoquinoline derivative with the molecular formula C9H8FN3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-1-hydrazinylisoquinoline typically involves the introduction of a fluorine atom into the isoquinoline ring. One common method is the nucleophilic substitution reaction where a fluorine atom replaces a hydrogen atom on the isoquinoline ring. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available isoquinoline derivatives. The process includes fluorination, followed by hydrazinylation using hydrazine hydrate under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-1-hydrazinylisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding quinoline N-oxide derivatives.
Reduction: Formation of reduced isoquinoline derivatives.
Substitution: Formation of substituted isoquinoline derivatives with various functional groups.
Scientific Research Applications
6-Fluoro-1-hydrazinylisoquinoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active isoquinolines.
Medicine: Explored for its potential antibacterial and anticancer properties.
Industry: Utilized in the development of materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-1-hydrazinylisoquinoline involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. This mechanism is similar to that of fluoroquinolone antibiotics .
Comparison with Similar Compounds
6-Fluoroquinoline: Another fluorinated quinoline with similar antibacterial properties.
1-Hydrazinylisoquinoline: Lacks the fluorine atom but shares the hydrazinyl group.
6-Fluoro-2-cyanoquinoline: Contains both fluorine and cyano groups, offering different reactivity and applications.
Uniqueness: 6-Fluoro-1-hydrazinylisoquinoline is unique due to the presence of both fluorine and hydrazinyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H8FN3 |
---|---|
Molecular Weight |
177.18 g/mol |
IUPAC Name |
(6-fluoroisoquinolin-1-yl)hydrazine |
InChI |
InChI=1S/C9H8FN3/c10-7-1-2-8-6(5-7)3-4-12-9(8)13-11/h1-5H,11H2,(H,12,13) |
InChI Key |
PEMCYLZNTCJZQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2NN)C=C1F |
Origin of Product |
United States |
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